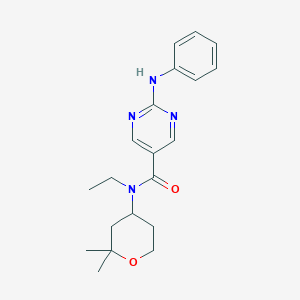![molecular formula C14H18Cl2N2O3S B5643810 3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The study of benzamide derivatives, including compounds similar to "3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide," plays a significant role in medicinal chemistry due to their varied pharmacological properties. These compounds are often explored for their potential as neuroleptics, antipsychotic agents, and in treating other conditions.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoyl chlorides with amines or diamines. For example, the synthesis of neuroleptic benzamides involves the design and synthesis of compounds evaluated for their inhibitory effects on stereotyped behavior in rats, indicating a methodological approach to exploring the structure-activity relationship (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. For instance, the crystal structure of certain derivatives reveals their polymorphism, which can significantly affect their bioavailability and therapeutic efficacy (T. Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives, such as reactivity towards specific biochemical targets, are essential in drug design. The binding affinity to receptors, such as dopamine D(2)-like receptors, is a common focus, indicating their potential use in psychiatric and neurological disorders (G. Pinna et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are vital for the formulation of benzamide derivatives. Different polymorphs can exhibit distinct physical properties affecting the compound's stability and solubility, which are critical for drug development (T. Yanagi et al., 2000).
properties
IUPAC Name |
3,5-dichloro-4-methyl-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-10-12(15)8-11(9-13(10)16)14(19)17-4-7-22(20,21)18-5-2-3-6-18/h8-9H,2-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPOXKFDWMUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCS(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5643728.png)
![2-methyl-2-(4-morpholin-4-yl-2-{[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}pyrimidin-5-yl)propanoic acid](/img/structure/B5643730.png)
![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5643767.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]butanoyl}-3-pyrrolidinamine](/img/structure/B5643781.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643803.png)
![(3R*,4S*)-4-(4-methoxyphenyl)-1-[3-(3-thienyl)propanoyl]pyrrolidin-3-amine](/img/structure/B5643815.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
